2-Benzylbutanoic acid
Overview
Description
2-Benzylbutanoic acid is an organic compound with the molecular formula C11H14O2. It is also known by other names such as benzenepropanoic acid, α-ethyl- and α-ethyl-hydrocinnamic acid . This compound is characterized by a benzyl group attached to the second carbon of a butanoic acid chain, giving it unique chemical properties.
Preparation Methods
2-Benzylbutanoic acid can be synthesized through various methods. One common synthetic route involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation upon heating to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Benzylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound in biochemical studies to understand enzyme-substrate interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Benzylbutanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of various metabolites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-Benzylbutanoic acid can be compared with similar compounds such as:
Hydrocinnamic acid: Similar structure but lacks the α-ethyl group.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
2-Phenylbutanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-benzylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972137 | |
Record name | 2-Benzylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-16-9 | |
Record name | α-Ethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, alpha-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-benzyl-4-phosphonobutanoic acid and its arsenic analog, 4-arsono-2-benzylbutanoic acid, interact with angiotensin-converting enzyme (ACE)? What are the downstream effects of this interaction?
A: Both 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid act as inhibitors of ACE, a zinc metallopeptidase involved in blood pressure regulation []. While the exact mechanism of interaction is not detailed in the provided research, it is suggested that these compounds, particularly those containing a tetrahedral phosphorus or arsenic atom, mimic the transition state of ACE's natural substrates. This mimicry allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of its natural substrates, ultimately inhibiting the enzyme's activity. []. Inhibiting ACE leads to a decrease in the production of angiotensin II, a hormone that causes blood vessel constriction and increases blood pressure. This ultimately contributes to a reduction in blood pressure.
Q2: What is the difference in potency between 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid in inhibiting ACE?
A: Interestingly, despite the structural similarity and shared target, the research indicates a difference in their inhibitory profile []:
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